
3,3'-Thiobis(7H-benz(de)anthracen-7-one)
Overview
Description
3,3’-Thiobis(7H-benz(de)anthracen-7-one) is an organic synthetic compound with the chemical formula C34H18O2S. It is known for its yellow crystalline appearance and good solubility in common organic solvents such as ethanol and dimethylformamide . This compound is notable for its aromatic ring structure and fluorescence properties, making it useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 3,3’-Thiobis(7H-benz(de)anthracen-7-one) involves the reaction of an organic sulfide with an appropriate aromatic ketone compound. This process requires advanced organic synthesis techniques and precise experimental conditions
Chemical Reactions Analysis
3,3’-Thiobis(7H-benz(de)anthracen-7-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The aromatic structure allows for substitution reactions, where different substituents can be introduced into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3'-Thiobis(7H-benz(de)anthracen-7-one) is a compound with significant potential in various scientific applications. This article explores its properties, synthesis, and applications across different fields, including materials science, photonics, and biomedicine.
Chemical Properties and Structure
Molecular Formula: C₃₄H₂₀O₂
Molecular Weight: 500.60 g/mol
CAS Number: 82-05-3
The compound features a thiobis linkage connecting two benz(de)anthracen-7-one units, which contributes to its unique photophysical properties.
Case Study: Synthesis via Sonogashira Coupling
A study demonstrated the synthesis of related compounds using Sonogashira coupling, showcasing the versatility of this method for creating complex organic molecules .
Materials Science
3,3'-Thiobis(7H-benz(de)anthracen-7-one) exhibits excellent thermal stability and photostability, making it suitable for:
- Organic Light Emitting Diodes (OLEDs): Its luminescent properties enable its use in OLED technology, enhancing light emission efficiency.
- Polymer Composites: The compound can be incorporated into polymer matrices to improve mechanical strength and thermal resistance.
Photonics
The compound's unique optical properties allow it to be utilized in:
- Fluorescent Dyes: It serves as a fluorescent marker in biological imaging due to its strong absorption and emission spectra.
- Sensors: Its sensitivity to environmental changes makes it a candidate for developing optical sensors.
Table 1: Photophysical Properties of Related Compounds
Compound | Absorption λ (nm) | Emission λ (nm) | Quantum Yield |
---|---|---|---|
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | 422 | 492 | 0.38 |
3,3'-Thiobis(7H-benz(de)anthracen-7-one) | TBD | TBD | TBD |
Biomedicine
The compound has potential applications in the biomedical field:
- Anticancer Activity: Preliminary studies indicate that derivatives of benz(de)anthracenes exhibit cytotoxic effects against cancer cell lines, suggesting that 3,3'-Thiobis(7H-benz(de)anthracen-7-one) may also possess similar properties.
- Drug Delivery Systems: Its ability to form stable complexes with various biomolecules can be exploited in drug delivery mechanisms.
Case Study: Anticancer Activity
Research into similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models, warranting further investigation into the therapeutic potential of thiobis derivatives .
Mechanism of Action
The mechanism of action of 3,3’-Thiobis(7H-benz(de)anthracen-7-one) is primarily related to its ability to interact with light and emit fluorescence. The aromatic ring structure allows for the absorption of light at specific wavelengths, leading to the excitation of electrons. When these electrons return to their ground state, they emit light, resulting in fluorescence. This property is exploited in various applications, including imaging and sensing .
Comparison with Similar Compounds
3,3’-Thiobis(7H-benz(de)anthracen-7-one) can be compared with other similar compounds such as:
Benzanthrone: Known for its use as a dye and in the production of organic light-emitting materials.
Naphthanthrone: Another compound with fluorescence properties used in similar applications.
7H-Benz(de)anthracen-7-one: Shares structural similarities and is used in the production of dyes and pigments.
The uniqueness of 3,3’-Thiobis(7H-benz(de)anthracen-7-one) lies in its specific fluorescence properties and its ability to undergo various chemical reactions, making it versatile for different scientific and industrial applications.
Properties
IUPAC Name |
3-(7-oxobenzo[a]phenalen-3-yl)sulfanylbenzo[b]phenalen-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H18O2S/c35-33-23-9-3-1-7-19(23)21-15-17-29(25-11-5-13-27(33)31(21)25)37-30-18-16-22-20-8-2-4-10-24(20)34(36)28-14-6-12-26(30)32(22)28/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJUUYGFMLYCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SC5=C6C=CC=C7C6=C(C=C5)C8=CC=CC=C8C7=O)C=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058859 | |
Record name | 7H-Benz[de]anthracen-7-one, 3,3'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-95-8 | |
Record name | 3,3′-Thiobis[7H-benz[de]anthracen-7-one] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,3'-Thiobis(7H-benz(de)anthracen-7-one) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86170 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 7H-Benz[de]anthracen-7-one, 3,3'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7H-Benz[de]anthracen-7-one, 3,3'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-thiobis[7H-benz[de]anthracen-7-one] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,3'-THIOBIS(7H-BENZ(DE)ANTHRACEN-7-ONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS23WB723Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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